Cas no 645394-52-1 (3-(4-ethoxyphenyl)prop-2-enal)

3-(4-Ethoxyphenyl)prop-2-enal is a conjugated aldehyde derivative featuring an ethoxy-substituted aromatic ring. This compound is of interest in organic synthesis due to its α,β-unsaturated carbonyl structure, which enables participation in Michael additions, condensation reactions, and other nucleophilic transformations. The ethoxy group enhances electron density in the aromatic system, influencing reactivity and selectivity in cross-coupling or cyclization processes. Its well-defined structure makes it a valuable intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The compound is typically characterized by NMR, IR, and mass spectrometry for purity verification. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation or polymerization.
3-(4-ethoxyphenyl)prop-2-enal structure
3-(4-ethoxyphenyl)prop-2-enal structure
Product Name:3-(4-ethoxyphenyl)prop-2-enal
CAS No:645394-52-1
MF:C11H12O2
MW:176.211783409119
CID:423020
PubChem ID:11344305
Update Time:2025-11-05

3-(4-ethoxyphenyl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 2-Propenal, 3-(4-ethoxyphenyl)-, (2E)-
    • 3-(4-ethoxyphenyl)prop-2-enal
    • EN300-1858130
    • trans-4-ethoxycinnamaldehyde
    • 645394-52-1
    • SCHEMBL2342189
    • Inchi: 1S/C11H12O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-9H,2H2,1H3/b4-3+
    • InChI Key: QBEWPLRZBMVYKF-ONEGZZNKSA-N
    • SMILES: O(CC)C1C=CC(/C=C/C=O)=CC=1

Computed Properties

  • Exact Mass: 176.08376
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Additional information on 3-(4-ethoxyphenyl)prop-2-enal

Exploring the Versatile Applications and Properties of 3-(4-ethoxyphenyl)prop-2-enal (CAS No. 645394-52-1)

3-(4-ethoxyphenyl)prop-2-enal (CAS No. 645394-52-1) is an important organic compound that has gained significant attention in various industries due to its unique chemical properties and versatile applications. This aromatic aldehyde derivative features an ethoxy group attached to a phenyl ring, which is further connected to a propenal moiety. The compound's molecular structure makes it particularly valuable in the synthesis of more complex molecules, serving as a crucial intermediate in pharmaceutical and fragrance manufacturing.

The growing interest in bioactive compounds and natural product derivatives has positioned 3-(4-ethoxyphenyl)prop-2-enal as a compound of significant research value. Recent studies in green chemistry and sustainable synthesis have explored more environmentally friendly methods to produce this compound, addressing one of the most pressing concerns in modern chemical industries. Its low environmental impact compared to similar synthetic intermediates makes it particularly attractive for companies focusing on eco-friendly production processes.

In the pharmaceutical sector, 3-(4-ethoxyphenyl)prop-2-enal serves as a key building block for various drug discovery programs. Researchers have utilized its reactive aldehyde group to develop novel compounds with potential therapeutic applications. The compound's structural features allow for easy modification, making it valuable in creating libraries of molecules for high-throughput screening. Recent patent filings indicate its use in developing treatments for inflammatory conditions and metabolic disorders, aligning with current healthcare trends focusing on personalized medicine and targeted therapies.

The fragrance and flavor industry represents another major application area for 3-(4-ethoxyphenyl)prop-2-enal. Its aromatic properties contribute to the creation of complex scent profiles, particularly in premium fragrance formulations. As consumer demand grows for long-lasting perfumes and unique scent combinations, this compound has become increasingly important in product development. The compound's stability and compatibility with various carrier systems make it especially valuable for cosmetic chemistry applications.

From a chemical perspective, 3-(4-ethoxyphenyl)prop-2-enal demonstrates interesting reactivity patterns that fascinate synthetic chemists. The conjugated system between the phenyl ring and the propenal group allows for various electrophilic addition reactions, while the aldehyde functionality serves as an excellent site for nucleophilic attack. These characteristics have made it a popular subject in mechanistic studies and reaction optimization research, particularly in the context of asymmetric synthesis.

The market for 3-(4-ethoxyphenyl)prop-2-enal has shown steady growth in recent years, driven by increasing demand from both pharmaceutical and cosmetic sectors. Industry reports suggest that the compound's global market is expected to grow at a compound annual growth rate (CAGR) of approximately 5-7% over the next five years. This growth trajectory reflects broader trends in specialty chemicals and fine chemical markets, where customized intermediates with specific functionalities command premium prices.

Quality control and analytical characterization of 3-(4-ethoxyphenyl)prop-2-enal represent critical aspects of its commercial production. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure product purity and consistency. These quality assurance measures are particularly important given the compound's applications in sensitive industries like pharmaceuticals and personal care products.

Recent innovations in process chemistry have led to more efficient synthetic routes for 3-(4-ethoxyphenyl)prop-2-enal, reducing production costs and environmental impact. Catalytic methods using heterogeneous catalysts and continuous flow chemistry approaches have shown particular promise in scaling up production while maintaining high yields and purity standards. These advancements align with the chemical industry's broader shift toward sustainable manufacturing practices.

Safety considerations for handling 3-(4-ethoxyphenyl)prop-2-enal follow standard protocols for aromatic aldehydes. Proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this compound. Storage should be in cool, dry conditions away from strong oxidizers, following established guidelines for chemical storage safety. These precautions ensure safe handling while maintaining the compound's stability and shelf life.

Looking ahead, research into 3-(4-ethoxyphenyl)prop-2-enal continues to uncover new potential applications. Emerging studies explore its use in material science, particularly as a precursor for specialty polymers with unique optical or electronic properties. Other investigations focus on its potential as a scaffold for bioactive molecules in agricultural chemistry, addressing growing needs for sustainable crop protection solutions. These diverse research directions underscore the compound's versatility and ongoing relevance in multiple scientific disciplines.

For researchers and industry professionals seeking detailed technical information about 3-(4-ethoxyphenyl)prop-2-enal (CAS No. 645394-52-1), comprehensive data sheets are available from reputable chemical suppliers. These resources typically include specifications regarding purity, physical properties, solubility characteristics, and recommended storage conditions. Such information is crucial for proper experimental design and process development across various applications of this valuable chemical intermediate.

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